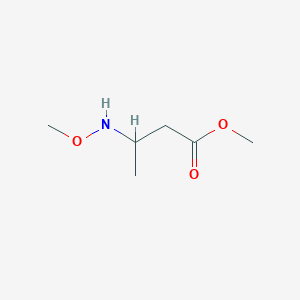

Methyl 3-(methoxyamino)butanoate

Description

Contextualization of Butanoate Esters as Synthetic Intermediates in Organic Transformations

Butanoate esters, and esters in general, are a class of organic compounds widely recognized for their utility as synthetic intermediates. libretexts.orgstudysmarter.co.uk While simple esters like ethyl butanoate and methyl butanoate are known for their characteristic fruity aromas and are used in the food and fragrance industries, their chemical reactivity is of greater significance in synthetic organic chemistry. researchgate.net

Esters can undergo a variety of transformations. They can be hydrolyzed back to the parent carboxylic acid and alcohol, a reaction catalyzed by either acid or base. studysmarter.co.uklibretexts.org The base-mediated hydrolysis, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org

Furthermore, the ester group can be converted into other functional groups. Reaction with Grignard reagents transforms esters into tertiary alcohols, while reduction with strong hydride agents like lithium aluminum hydride yields primary alcohols. libretexts.org

The α-protons of esters (protons on the carbon adjacent to the carbonyl group) are weakly acidic (pKa ≈ 25) and can be removed by a strong base to form an enolate. youtube.comwikipedia.org These ester enolates are valuable nucleophiles in carbon-carbon bond-forming reactions. wikipedia.org Key reactions involving ester enolates include:

The Claisen Condensation: An enolate attacks another ester molecule to form a β-keto ester. ucalgary.ca The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic ketones. ucalgary.ca

Alkylation Reactions: Enolates can be alkylated with alkyl halides. libretexts.org A classic example is the malonic ester synthesis, which uses diethyl malonate to convert alkyl halides into carboxylic acids with two additional carbon atoms. libretexts.orglibretexts.org Similarly, the acetoacetic ester synthesis allows for the conversion of alkyl halides into methyl ketones. libretexts.orglibretexts.org

This reactivity makes butanoate esters versatile building blocks, capable of serving as precursors to a wide range of more complex molecules.

Significance of the Methoxyamino Functionality in Diverse Chemical Syntheses

The methoxyamino group (–NH–O–CH₃) is a derivative of hydroxylamine (B1172632) where the hydroxyl hydrogen is replaced by a methyl group. wikipedia.org The parent compound, methoxyamine (also called O-methylhydroxylamine), is a volatile liquid that serves as a useful reagent in organic synthesis. wikipedia.org

Methoxyamine and its derivatives are valuable for several reasons:

Formation of Oxime Ethers: Analogous to hydroxylamine, methoxyamine readily condenses with aldehydes and ketones to form stable methoxyimines (oxime ethers). wikipedia.org This reaction is often used in medicinal chemistry and for derivatization.

Amine Synthesis: Methoxyamine can be used as a synthon for the amino group (NH₂). wikipedia.org Deprotonation with a strong base like methyllithium, followed by reaction with an organolithium reagent, can produce primary amines after hydrolysis. wikipedia.org

Intermediate for Bioactive Molecules: The methoxyamine hydrochloride salt is an important chemical and pharmaceutical intermediate. google.com It is used in the synthesis of various medicines, including certain cephalosporin (B10832234) antibiotics and sulfamethoxazole, as well as in the production of low-toxicity pesticides and herbicides. google.com Drugs that incorporate the methoxyamine structural unit include brasofensine and gemifloxacin. wikipedia.org

The N-methoxy-N-methylamide, also known as a Weinreb amide, is a related and highly important functional group. While structurally different from the methoxyamino group, its utility highlights the stable, yet reactive nature of N-O bonds in synthesis, particularly in forming ketones from carboxylic acids without over-addition.

Historical Development and Emerging Research Trends Pertaining to β-Substituted Butanoate Esters

The synthesis of β-substituted esters, such as Methyl 3-(methoxyamino)butanoate, is a significant area of organic chemistry. These motifs are precursors to β-amino acids and other valuable chiral building blocks.

A foundational method for their synthesis is the conjugate addition , or Michael reaction. masterorganicchemistry.combeilstein-journals.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated ester (like methyl crotonate), driven by the formation of a stable enolate intermediate. masterorganicchemistry.compressbooks.pub A wide variety of nucleophiles, including organocuprates (Gilman reagents), amines, and enolates, can be used. masterorganicchemistry.compressbooks.pub The conjugate addition of a nitrogen nucleophile is specifically termed the aza-Michael reaction and is a direct route to β-amino esters. acs.org

Emerging research trends have focused heavily on controlling the stereochemistry of this addition to produce single enantiomers of the β-substituted product. Key modern approaches include:

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts (transition metal complexes, organocatalysts, or biocatalysts) to facilitate enantioselective transformations. rsc.org Methods like the asymmetric hydrogenation of β-enamino esters and asymmetric Mannich reactions are prominent. rsc.org

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. For instance, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides to prepare chiral β-amino esters. acs.org

Dynamic Kinetic Resolution: This powerful technique is used on a racemic starting material. For example, racemic β-amino-α-keto esters can be reduced via a ruthenium-catalyzed asymmetric transfer hydrogenation to yield anti-α-hydroxy-β-amino esters with high diastereo- and enantioselectivity. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions represent a frontier in organic synthesis. A recent study demonstrated a divergent synthesis of cyclopropane (B1198618) scaffolds using methyl 4-chloro-2-methylenebutanoate, showcasing novel reactivity for substituted butanoate derivatives. acs.org

These advanced methods provide highly efficient and selective routes to complex, enantioenriched molecules from simple butanoate-derived precursors.

Scope and Objectives of Academic Inquiry on this compound

While specific research literature detailing the synthesis and application of this compound (CAS 1481836-13-8) is not prevalent in current academic databases, its chemical structure suggests clear avenues for academic inquiry. The compound is commercially available, indicating its utility as a building block or intermediate. sigmaaldrich.combldpharm.com

The primary objectives of research involving this compound would likely leverage the combined reactivity of its two key functional groups. Academic inquiry would focus on its potential as:

A Precursor to Novel β-Amino Acids: The methoxyamino group can be considered a protected or masked form of an amino group. Research would likely explore methods for the N-O bond cleavage to unveil the free β-amino butanoate, a valuable building block for peptides and pharmaceuticals.

A Substrate for Heterocyclic Synthesis: The bifunctional nature of the molecule makes it an ideal candidate for the synthesis of nitrogen-containing heterocyclic compounds (e.g., pyrazolones, pyridinones), which are common scaffolds in medicinal chemistry. nih.gov

A Tool for Stereoselective Synthesis: Given the trends in the field, a major focus would be the development of methods for the asymmetric synthesis of this compound, or its use as a prochiral substrate in stereoselective transformations to create complex molecules with controlled three-dimensional structures.

The table below summarizes the key properties of this compound based on available data. uni.lu

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃NO₃ |

| CAS Number | 1481836-13-8 |

| Molecular Weight | 147.17 g/mol |

| Monoisotopic Mass | 147.08954 Da |

| SMILES | CC(CC(=O)OC)NOC |

| InChIKey | KJKSLJKIWKNZAK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(methoxyamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(7-10-3)4-6(8)9-2/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKSLJKIWKNZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481836-13-8 | |

| Record name | methyl 3-(methoxyamino)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Methoxyamino Butanoate and Analogous Compounds

Convergent Synthesis Approaches

Convergent synthetic strategies offer efficient routes to the target molecule by combining key fragments in the later stages of the synthesis. For Methyl 3-(methoxyamino)butanoate, several such approaches are viable, starting from readily available precursors.

Reductive Functionalization of Carbonyl Precursors

A primary method for synthesizing β-amino esters is through the reductive amination of β-keto esters. In the context of this compound, this involves the reaction of methyl 3-oxobutanoate (methyl acetoacetate) with methoxyamine. This reaction typically proceeds in two steps: the formation of an oxime or iminium intermediate, followed by reduction.

The initial condensation of the ketone with methoxyamine hydrochloride can be facilitated by a mild base or acid catalyst. The subsequent reduction of the C=N bond is commonly achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For instance, sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is often a mild and effective choice for reductive aminations. ebi.ac.uk

A general procedure for such a transformation is outlined below:

Dissolve the β-keto ester (e.g., methyl 3-oxobutanoate) and methoxyamine hydrochloride in a suitable solvent like methanol (B129727) or dichloroethane.

Add a mild base (e.g., triethylamine) if starting from the hydrochloride salt to liberate the free amine.

Introduce the reducing agent portion-wise at a controlled temperature.

Monitor the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

The efficiency of this method is highlighted by its wide applicability in synthesizing a variety of primary and secondary amines from carbonyl precursors. organic-chemistry.org

O-Alkylation and Subsequent Transformations of Hydroxylamine (B1172632) Derivatives

An alternative convergent route involves the O-alkylation of a suitable hydroxylamine derivative. This strategy focuses on forming the N-O-C bond as a key step. A plausible pathway could involve the use of N-hydroxyphthalimide or a related N-protected hydroxylamine, which is first alkylated and then elaborated to the final product.

For instance, a direct preparation of O-substituted hydroxylamines can be achieved by the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of alcohols, followed by N-deprotection. pherobase.com In a hypothetical sequence for this compound, one could envision a scenario starting from a precursor where the hydroxylamine moiety is already part of a cyclic structure, such as a β-lactam. The synthesis of β-lactams is well-established, and their ring-opening can provide access to β-amino acid derivatives. nih.gov

A representative, though indirect, strategy could be:

Synthesis of a suitable N-hydroxy-β-lactam.

O-methylation of the N-hydroxy group using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Nucleophilic ring-opening of the resulting N-methoxy-β-lactam with a methoxide (B1231860) source, which would act as both the nucleophile and the source of the methyl ester, to yield this compound.

This approach offers flexibility as the stereochemistry of the β-lactam precursor can be controlled, potentially leading to stereoselective synthesis of the final product. nih.gov

Chemo- and Regioselective Additions to Unsaturated Systems

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, known as the aza-Michael reaction, is a powerful C-N bond-forming reaction. nih.gov For the synthesis of this compound, this would involve the addition of methoxyamine to an unsaturated ester like methyl crotonate (methyl but-2-enoate) or methyl 3-butenoate.

The regioselectivity of this addition is a key consideration. The addition of a nucleophile to methyl crotonate is expected to occur at the β-position to yield the desired 3-amino derivative due to the electronic activation by the ester group. sigmaaldrich.com Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, can be employed to facilitate this reaction and, in some cases, control the stereoselectivity. nih.gov

A typical protocol for aza-Michael addition might involve:

Mixing the α,β-unsaturated ester (e.g., methyl crotonate) and methoxyamine in a suitable solvent.

Adding a catalyst, if necessary, to promote the reaction.

Stirring the mixture at room temperature or with gentle heating until the reaction is complete.

Work-up and purification of the resulting β-amino ester.

The reaction conditions can be tuned to optimize the yield and selectivity. For example, solvent-free conditions or the use of solid-supported catalysts can offer environmental and practical advantages.

Stereoselective Synthesis Strategies

Creating specific stereoisomers of this compound requires precise control over the introduction of the chiral center at the C3 position. Both diastereoselective and enantioselective methods can be employed to achieve this.

Diastereoselective Control in Methoxyamino Group Installation

When a precursor molecule already contains a stereocenter, the introduction of the methoxyamino group can lead to the formation of diastereomers. Diastereoselective control aims to favor the formation of one diastereomer over the other. This can be achieved through various strategies, including substrate control, auxiliary control, or reagent control.

For instance, in the reductive amination of a chiral β-keto ester, the existing stereocenter can direct the approach of the reducing agent, leading to a preferred diastereomer. Similarly, in conjugate addition reactions, a chiral auxiliary attached to the α,β-unsaturated ester can effectively block one face of the molecule, guiding the incoming nucleophile to the opposite face. organic-chemistry.orgsigmaaldrich.com

The diastereomeric ratio (d.r.) of the product mixture is a measure of the stereoselectivity and is typically determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the distinct signals of the diastereomers can be integrated. sigmaaldrich.com

| Precursor | Reaction Type | Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Chiral α,β-unsaturated pyroglutamate (B8496135) derivative | Conjugate Addition | Gilman reagent | 3-Methylglutamic acid derivative | >99:1 | sigmaaldrich.com |

| 4-Alkylated 5-methoxyoxazoles | Photocycloaddition with Aldehydes | hν, various aldehydes | erythro-α-Amino-β-hydroxy esters | High (erythro-selective) | pku.edu.cn |

| (S)- and (R)-Serine | Multi-step synthesis | Various | All stereoisomers of β-Methoxytyrosine | High | nih.gov |

Enantioselective Approaches for Chiral this compound Synthesis

To produce a single enantiomer of this compound from an achiral precursor, an enantioselective catalytic method is required. This involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate or the prochiral intermediate.

A highly relevant approach is the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters. Research has shown that α-methoxyimino-β-keto esters can undergo highly enantioselective catalytic transfer hydrogenation using a Noyori-Ikariya type catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. researchgate.netchemicalbook.com This reaction can produce β-hydroxy-α-methoxyimino esters with excellent enantioselectivity. Subsequent reduction of the methoxyimino group would yield the desired chiral β-methoxyamino ester. The configuration of the methoxyimino group (Z or E) has been shown to significantly influence reactivity and enantioselectivity. researchgate.net

Key findings from studies on analogous systems include:

The use of a chiral ruthenium catalyst in formic acid/triethylamine provides high enantiomeric excesses (ee).

The Z-isomer of the α-methoxyimino-β-keto ester generally leads to higher reactivity and enantioselectivity. researchgate.net

A wide range of alkyl and aryl substituted β-keto esters are tolerated.

The enantiomeric excess of the product is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| (Z)-ethyl 2-(methoxyimino)-3-oxopentanoate | (S,S)-RuCl(p-cymene)(TsDPEN) | ethyl 2-(methoxyimino)-3-hydroxypentanoate | 92 | 98:2 | researchgate.net |

| (Z)-ethyl 2-(methoxyimino)-3-oxo-4-methylpentanoate | (S,S)-RuCl(p-cymene)(TsDPEN) | ethyl 2-(methoxyimino)-3-hydroxy-4-methylpentanoate | 94 | 98:2 | researchgate.net |

| (Z)-ethyl 2-(methoxyimino)-3-oxo-3-phenylpropanoate | (S,S)-RuCl(p-cymene)(TsDPEN) | ethyl 2-(methoxyimino)-3-hydroxy-3-phenylpropanoate | 96 | 97:3 | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include maximizing atom economy, ensuring reaction efficiency, and utilizing sustainable resources like solvents and catalysts.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Addition reactions are exemplary in this regard as they are inherently atom-economical, ideally incorporating all atoms from the reactants into the final product, thus generating no waste.

The aza-Michael reaction, a key method for synthesizing β-amino esters, is a prime example of an atom-economical process. nih.gov In the synthesis of this compound, the addition of methoxyamine to methyl crotonate would, in principle, have a 100% atom economy.

Reaction efficiency, however, goes beyond atom economy to consider factors like product yield, reaction time, and the energy required. Research into the synthesis of analogous β-amino esters has focused on optimizing these parameters. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields. A study on the Michael addition of benzylamine (B48309) to methyl crotonate under microwave irradiation achieved a 98% yield in just 3 hours, a significant improvement over conventional heating which required 5 days for a 73% yield. nih.gov Similarly, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a mediator for the hydroalkylation of enamides provides a metal-free, mild, and efficient route to various β-amino esters. acs.org

Below is a table summarizing the efficiency of various synthetic methods for β-amino esters, which are analogous to the synthesis of this compound.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |

| Benzylamine | Methyl crotonate | Microwave (150 °C), Methanol | 98% | 3 h | nih.gov |

| Benzylamine | Methyl methacrylate | Microwave (130 °C), Methanol | 97% | 3 h | nih.gov |

| Diethyl malonate | Methyl crotonate | Thiourea-based organocatalyst | up to 99% | N/A | researchgate.net |

| Various amines | α,β-unsaturated carbonyls | Ceric Ammonium (B1175870) Nitrate (B79036), Water | High | N/A | organic-chemistry.org |

This table is interactive. You can sort and filter the data.

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is critical to the environmental footprint of a synthetic process. Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Sustainable Solvents: Efforts to develop greener synthetic routes for β-amino esters have explored various strategies. Solvent-free, or "neat," conditions are highly desirable. For example, the polymerization of 1,4-butane diol diacrylate and piperazine (B1678402) to form poly(β-amino ester)s has been successfully carried out using microwave irradiation without any solvent or catalyst. rsc.orgrsc.org Resonant acoustic mixing (RAM) has also emerged as a technique for promoting peptide bond formation with minimal solvent waste, utilizing greener solvents like ethyl acetate (B1210297). researchgate.net For solid-phase synthesis, which is often reliant on hazardous solvents like DMF and NMP, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated and found to be substantially less toxic. biotage.com

Sustainable Reagents (Biocatalysis): Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly specific, and are biodegradable. youtube.com For the synthesis of chiral β-amino esters, enzymes like lipases and transaminases have proven highly effective.

Lipases, for instance, can be used for the efficient kinetic resolution of racemic β-amino esters through hydrolysis, yielding enantiopure products with excellent yields (>48%) and enantiomeric excess (≥99%). mdpi.com Transaminases offer a route to enantiopure β-amino acids via the asymmetric synthesis from prochiral ketones, which can achieve a theoretical yield of 100%. nih.gov The development of engineered transaminases continues to expand the scope of accessible chiral amine products for the pharmaceutical industry. google.com

The following table highlights green approaches to the synthesis of β-amino esters and related compounds.

| Reaction Type | Green Approach | Reagent/Solvent | Key Advantages | Reference |

| Polymerization | Solvent-free synthesis | Microwave irradiation | No solvent or catalyst waste | rsc.orgrsc.org |

| Peptide Synthesis | Green Solvents | 2-MeTHF, CPME | Reduced toxicity compared to DMF, NMP | biotage.com |

| Hydrolysis | Biocatalysis (Kinetic Resolution) | Lipase PSIM in iPr₂O | High enantioselectivity (≥99% ee), mild conditions | mdpi.com |

| Asymmetric Synthesis | Biocatalysis | Transaminases | High theoretical yield (100%), high enantiopurity | nih.gov |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methoxyamino Butanoate

Reactivity of the Methoxyamino Group

The methoxyamino group, with its nitrogen-oxygen single bond, is a key site for various chemical transformations, including nucleophilic and electrophilic reactions at the nitrogen atom, as well as oxidative, reductive, and rearrangement pathways involving the N-O bond.

The nitrogen atom in the methoxyamino group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is influenced by the presence of the adjacent oxygen atom, which can modulate the electron density at the nitrogen center.

Nucleophilic Reactivity: The nitrogen in N-methoxyamines can participate in nucleophilic reactions. For instance, N-methoxyamines have been observed to react with electrophiles. nih.govacs.org The N-methoxy group can enhance the nucleophilicity of the nitrogen atom, enabling it to partake in coupling reactions that are not feasible with ordinary amides. nih.gov This suggests that the nitrogen in Methyl 3-(methoxyamino)butanoate could react with various electrophiles such as alkyl halides and acylating agents.

Electrophilic Reactivity: While the nitrogen is primarily nucleophilic, the methoxyamino group can be converted into an electrophilic species. For example, N-chloro-N-alkoxyamines can undergo rearrangements in the presence of nucleophiles, indicating an electrophilic character at the nitrogen center in the intermediate state. researchgate.net

| Reaction Type | Reactant | Product Type | Conditions |

| Nucleophilic Addition | Aldehyde | Multi-substituted N-methoxyamine | N-methoxy group enhances nitrogen nucleophilicity nih.gov |

| Nucleophilic Substitution | Alkylating Agent | N-alkylated-N-methoxyamine | Reaction at the nitrogen atom wikipedia.org |

The N-O bond in the methoxyamino group is susceptible to both oxidative and reductive cleavage, leading to a variety of functional group transformations.

Oxidative Cleavage: N-alkoxyamines can undergo single-electron oxidation, for example, with ceric ammonium (B1175870) nitrate (B79036) (CAN). This process can lead to the cleavage of the N-O bond, forming a radical cation intermediate. acs.org This type of oxidative fragmentation can be utilized for the functionalization of polymers. acs.org It is plausible that this compound could undergo similar oxidative cleavage under appropriate conditions, potentially leading to the formation of a ketone at the β-position of the butanoate.

Reductive Cleavage: The N-O bond in hydroxylamine (B1172632) derivatives can be reduced to the corresponding amine. wikipedia.orgmdpi.com Common reducing agents for this transformation include zinc in the presence of an acid. wikipedia.org Therefore, the reduction of this compound would be expected to yield Methyl 3-aminobutanoate. The N-O bond in oximes and hydroxylamines can also be cleaved under transition-metal-catalyzed or radical-mediated conditions to construct N-heterocycles. mdpi.comnih.gov One-electron reduction of N-alkoxyheterocycles can also lead to N-O bond fragmentation. researchgate.net

| Transformation | Reagent | Expected Product from this compound |

| Oxidation | Ceric Ammonium Nitrate (CAN) | β-keto ester |

| Reduction | Zn, HCl | Methyl 3-aminobutanoate |

The methoxyamino group can influence the fragmentation patterns of the molecule in mass spectrometry and can also participate in various rearrangement reactions.

Fragmentation: In mass spectrometry, aliphatic amines commonly undergo cleavage at the α-carbon-carbon bond. libretexts.org For this compound, this would involve cleavage of the bond between C3 and C4, and the bond between C2 and C3. The presence of the methoxyamino group would direct the fragmentation. thieme-connect.de

Rearrangement: N-alkoxyamines and related structures can undergo rearrangement reactions. For example, N-chloro-N-alkoxyamines can undergo 1,2-rearrangements where a group migrates to the nitrogen atom. researchgate.net Another well-known rearrangement involving a related functional group is the Beckmann rearrangement of oximes, which converts them to amides under acidic conditions. wikipedia.org While not directly an N-alkoxyamine, this highlights the potential for rearrangements involving nitrogen-heteroatom bonds. The Bamberger rearrangement, which converts N-phenylhydroxylamine to 4-aminophenol, is another example of a rearrangement involving a hydroxylamine derivative. wiley-vch.de

Transformations Involving the Butanoate Ester Moiety

The butanoate ester group in this compound is a versatile handle for various chemical modifications, including hydrolysis, transesterification, and functionalization at the adjacent carbon atoms.

The ester functionality can be readily transformed into other carboxylic acid derivatives.

Ester Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org For this compound, hydrolysis would yield 3-(methoxyamino)butanoic acid. Enzymatic hydrolysis of β-amino esters using lipases is also a well-established method, often proceeding with high enantioselectivity. nih.govresearchgate.netmdpi.comresearchgate.net Poly(β-amino esters) are known to be hydrolytically degradable, a property that is influenced by the substituents on the polymer backbone. nih.gov

Transesterification: The methyl ester of this compound can be converted to other esters through transesterification. masterorganicchemistry.com This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comrsc.org The transesterification of β-keto esters is a particularly well-studied transformation, suggesting that the ester in the β-position of the amino group in this compound would be reactive under similar conditions. rsc.orgresearchgate.netresearchgate.net

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺ | 3-(methoxyamino)butanoic acid |

| Base-catalyzed Hydrolysis (Saponification) | NaOH, H₂O | Sodium 3-(methoxyamino)butanoate |

| Transesterification | R'OH, acid or base catalyst | Alkyl 3-(methoxyamino)butanoate |

The carbon atoms alpha and beta to the ester carbonyl group are potential sites for functionalization.

α-Position Functionalization: The α-protons of β-amino esters can be removed by a strong base to form an enolate, which can then react with electrophiles. However, intramolecular alkylation of β-alkoxy-α-amino esters has been shown to proceed with high stereoselectivity. nih.gov While this example is for an α-amino ester, similar reactivity could potentially be explored for the β-amino ester system of this compound, likely requiring a strong base to deprotonate the α-position. The acidity of the α-protons in β-keto esters is a well-known feature, allowing for easy alkylation. aklectures.com

β-Position Functionalization: The β-position is directly attached to the methoxyamino group. Modifications at this position would likely involve reactions of the methoxyamino group itself, as discussed in section 3.1. Asymmetric synthesis of β-amino esters with additional functionalization has been reported, indicating that the backbone can be modified. mdpi.com The synthesis of poly(β-amino esters) with various functionalities demonstrates the possibility of introducing diverse groups along the polymer chain. nih.govnih.govrsc.orgmdpi.com

Elucidation of Reaction Mechanisms

Given the absence of any reported C-H functionalization reactions involving this compound, there have been no subsequent mechanistic elucidations.

Applications As a Key Intermediate in Complex Molecule Synthesis

Construction of Bioactive Molecule Scaffolds

The compound's structure is particularly well-suited for the synthesis of biologically active molecules, where precise stereochemistry and the presence of nitrogen are often critical for function.

Precursor to Nitrogen-Containing Heterocycles (e.g., Nucleoside Derivatives, Cephalosporins)

Nitrogen-containing heterocyclic rings are fundamental components of numerous pharmaceuticals. Methyl 3-(methoxyamino)butanoate provides a chiral backbone that can be elaborated into these complex ring systems.

Nucleoside Derivatives: Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov The synthesis of these molecules often involves the modification of either the sugar or the base component. nih.gov While many synthetic routes exist, the core challenge lies in creating specific stereochemical configurations. The 3-aminobutanoate framework can serve as a scaffold, where the methoxyamino group acts as a protected amine that can be deprotected and cyclized to form part of a heterocyclic base or a modified sugar mimic. The synthesis of modified nucleosides, such as those with an additional fused heterocyclic ring (ethenonucleosides), demonstrates the importance of versatile intermediates in creating novel therapeutic agents. nih.gov

Cephalosporins: Cephalosporins are a major class of β-lactam antibiotics characterized by a 5-thia-1-azabicyclo[4.2.0]octane ring system. google.com The synthesis and modification of the cephalosporin (B10832234) core are of continuous interest in overcoming antibiotic resistance. nih.gov For instance, metal-catalyzed cross-coupling reactions have been used to modify substituents at the C-3 position of the cephem nucleus, leading to compounds with potent activity. nih.gov Intermediates like this compound can be envisioned as precursors for side chains that are ultimately attached to the cephalosporin core, influencing the antibiotic's spectrum of activity and stability against β-lactamase enzymes.

Role in the Synthesis of Amino Acid Analogues and Peptidomimetics

The compound is a derivative of a β-amino acid, a class of molecules that has garnered significant attention in medicinal chemistry.

Amino Acid Analogues: Amino acid methyl esters are important intermediates in organic synthesis, particularly in medicinal chemistry and for use as chiral sources. mdpi.com Various methods have been developed for the straightforward esterification of amino acids. mdpi.com this compound is itself an amino acid analogue, where the standard alpha-amino group is replaced by a beta-methoxyamino group. Such analogues are used to explore structure-activity relationships and to develop compounds with novel biological activities. The synthesis of N-alkyl amino acids, for example, is a key strategy in peptide modification. monash.edu

Peptidomimetics: β-amino acids are critical building blocks in the design of peptidomimetics. These molecules mimic the structure of natural peptides but often exhibit enhanced metabolic stability because they are poor substrates for peptidases. This increased stability makes them valuable in drug design. The 3-aminobutanoate structure is a classic β-amino acid scaffold, and its incorporation into peptide chains can induce stable secondary structures like helices and turns, which are often essential for biological recognition and activity.

Material Science Precursors and Functional Molecule Derivatives

Beyond bioactive molecules, the functional groups of this compound allow for its use in the creation of advanced materials and functional molecules.

Synthesis of Fluorescent Probes and Chemical Sensors

The development of chemosensors for detecting specific ions or molecules is a significant area of research. Derivatives of amino esters are promising candidates for this application.

A study on a related compound, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, demonstrated its function as a colorimetric chemosensor. researchgate.net This molecule, bearing -OH and -NH groups as binding sites and a nitrophenyl unit as a signaling component, showed a distinct color change from colorless to light yellow in the presence of specific anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). researchgate.net This illustrates a key principle: the amino ester scaffold can be readily modified with chromogenic or fluorogenic units to create highly specific sensors. This compound could similarly be functionalized to serve as the core of a sensor, with the methoxyamino group providing a tunable binding site.

Table 1: Example of Anion Sensing by a Related Amino Propanoate Derivative

| Analyte (Anion) | Color Change Observed | Spectroscopic Shift |

|---|---|---|

| H₂PO₄⁻ | Colorless to Light Yellow | Significant change in UV-Vis absorption spectrum researchgate.net |

| AcO⁻ | Colorless to Light Yellow | Significant change in UV-Vis absorption spectrum researchgate.net |

| SO₄²⁻ | No significant color change | No significant change in UV-Vis absorption spectrum researchgate.net |

| NO₃⁻ | No significant color change | No significant change in UV-Vis absorption spectrum researchgate.net |

| ClO₄⁻ | No significant color change | No significant change in UV-Vis absorption spectrum researchgate.net |

Data based on the findings for methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, illustrating the potential for this class of compounds. researchgate.net

Development of Polymer Monomers and Modifiers

Amino acid-based polymers are of interest for creating biodegradable and functional materials. Amino acid methyl esters are known to be used in the synthesis of polymer materials. mdpi.com

this compound can be considered a bifunctional monomer. The methyl ester group can undergo polycondensation reactions (e.g., with diols or diamines) to form polyesters or polyamides. The methoxyamino group can be incorporated into the polymer backbone or serve as a pendant group. These pendant groups can be used for post-polymerization modification, allowing for the attachment of other functional molecules, thereby tuning the polymer's properties for specific applications such as drug delivery or tissue engineering.

Strategic Incorporation into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. The functional group array of this compound makes it an attractive substrate for such reactions.

The key reactive sites of the molecule—the amine (once deprotected from the methoxy (B1213986) group) and the ester (which can be converted to a carboxylic acid)—are classic components in well-known MCRs like the Ugi and Passerini reactions. By using this compound or a derivative, chemists can rapidly introduce a chiral β-amino acid scaffold into a larger molecule, creating a high degree of molecular diversity and complexity from simple starting materials.

Table 2: Potential of this compound in Multi-Component Reactions

| Functional Group | Potential Role in MCRs | Example Reaction Type |

|---|---|---|

| Amino Group (after deprotection) | Serves as the amine component. | Ugi Reaction, Mannich Reaction |

| Ester/Carboxylic Acid Group | Serves as the acid component. | Ugi Reaction, Passerini Reaction |

Advanced Analytical and Spectroscopic Characterization of Methyl 3 Methoxyamino Butanoate

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is indispensable for the elucidation of the molecular architecture of Methyl 3-(methoxyamino)butanoate. These techniques provide detailed information on the connectivity of atoms and the nature of chemical bonds within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For a definitive structural analysis of this compound, both one-dimensional and advanced two-dimensional (2D) NMR techniques are utilized.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

A doublet for the C4 methyl protons (H-4), coupled to the methine proton at C3.

A multiplet for the methine proton (H-3), coupled to the adjacent methyl and methylene (B1212753) protons.

A doublet for the methylene protons (H-2), coupled to the methine proton at C3.

A singlet for the methyl ester protons (H-1').

A singlet for the methoxyamino protons (H-1'').

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Key expected resonances include signals for the ester carbonyl carbon, the two methoxy (B1213986) carbons, the methine carbon, the methylene carbon, and the methyl carbon.

2D-NMR Spectroscopy: To unambiguously assign these signals and confirm the connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A COSY spectrum would show correlations between the protons on C4 and C3, and between the protons on C3 and C2, confirming the butanoate backbone structure.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

Solid-State NMR: While less common for a low molecular weight, non-polymeric solid, solid-state NMR could be used to study the compound in its solid form. This would provide insights into the molecular conformation and intermolecular interactions present in the crystal lattice, which are averaged out in solution-state NMR.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (CH₃) | ~1.2 | Doublet |

| H-2 (CH₂) | ~2.5 | Doublet |

| H-3 (CH) | ~3.5 | Multiplet |

| H-1' (OCH₃) | ~3.7 | Singlet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4 (CH₃) | ~20 |

| C2 (CH₂) | ~40 |

| C3 (CH) | ~60 |

| C1' (OCH₃) | ~52 |

| C1'' (NOCH₃) | ~63 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the saturated aliphatic ester. orgchemboulder.com The C-O stretching vibrations of the ester group are expected to produce two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The N-H stretching of the secondary amine within the methoxyamino group would typically appear in the 3300-3500 cm⁻¹ region as a single, weak band. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. The C=O stretch is also observable in Raman spectra, though typically weaker than in IR. Raman spectroscopy is particularly useful for identifying non-polar bonds and can be used to study the compound in aqueous solutions, which can be challenging for FT-IR due to the strong absorption of water.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300-3500 | Weak-Medium |

| C-H | Stretch | 2850-3000 | Medium |

| C=O | Stretch | 1735-1750 | Strong |

| C-O | Stretch | 1000-1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of this compound (C₆H₁₃NO₃). The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the fragmentation of methyl butanoate often shows peaks corresponding to α-cleavage and McLafferty rearrangement. jove.com A characteristic fragment for this compound would be the loss of the methoxy group or cleavage at the C-C bonds adjacent to the nitrogen atom.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Advanced Liquid Chromatography (e.g., HPLC, UPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of non-volatile compounds like this compound.

Purity Analysis: A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for assessing the purity. The compound would be detected using a UV detector (if it possesses a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Isomer Analysis: Since the molecule contains a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral HPLC columns are necessary to separate these enantiomers. The choice of the chiral stationary phase and the mobile phase composition would be critical for achieving baseline separation of the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (ee) of a chiral sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for detecting and identifying any volatile impurities that may be present from the synthesis process, such as starting materials or by-products. For compounds with low volatility, derivatization to increase volatility may be necessary. sigmaaldrich.comthermofisher.com The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries. labrulez.comwiley.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, yielding a definitive molecular structure. For a chiral molecule like this compound, X-ray crystallography can unambiguously establish its absolute configuration in the solid state, provided a suitable crystal is obtained. researchgate.net

Illustrative Crystallographic Data for a β-Amino Ester Derivative

The following table represents typical crystallographic data that would be obtained from a single-crystal XRD analysis of a β-amino ester. This data is provided for illustrative purposes to demonstrate the type of information generated.

| Parameter | Illustrative Value |

| Empirical Formula | C₆H₁₃NO₃ |

| Formula Weight | 147.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 9.45 Å, c = 14.23 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 791.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.234 g/cm³ |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallographic experiment.

The refinement of the crystal structure would provide precise atomic coordinates, allowing for the calculation of all intramolecular bond distances and angles, as well as intermolecular interactions such as hydrogen bonding within the crystal lattice. This level of detail is invaluable for structure-activity relationship studies and for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the enantiomeric purity and absolute configuration of chiral compounds in solution.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. The sign and magnitude of the CD signals, often referred to as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

For this compound, which possesses a stereocenter at the C3 position, CD spectroscopy would be a primary tool for confirming its absolute configuration. This can be achieved by comparing the experimental CD spectrum with that of a known standard or by applying empirical rules, such as the exciton (B1674681) chirality method, after suitable derivatization. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample, making it a quantitative method for determining enantiomeric purity. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric purity. The shape of the ORD curve, particularly in the region of an absorption band, provides detailed stereochemical information.

Illustrative Chiroptical Data for a Chiral β-Amino Ester

The following table presents representative data that could be obtained from the chiroptical analysis of a chiral β-amino ester. This data is for illustrative purposes.

| Technique | Parameter | Illustrative Value |

| Circular Dichroism (CD) | Wavelength (λ) | 215 nm |

| Molar Ellipticity ([θ]) | +5.2 x 10³ deg·cm²·dmol⁻¹ | |

| Enantiomeric Excess (e.e.) | >99% | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) | +25.7° (c 1.0, CHCl₃) at 589 nm (D-line) |

| Configuration Assignment | (S)-configuration (hypothetical) |

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from chiroptical spectroscopy.

By analyzing the sign and magnitude of the Cotton effects in the CD spectrum and the nature of the ORD curve, the absolute configuration of this compound can be confidently assigned. Furthermore, the quantitative nature of these techniques allows for the precise determination of its enantiomeric purity, a critical parameter for any chiral compound intended for biological or pharmaceutical applications.

Computational and Theoretical Studies on Methyl 3 Methoxyamino Butanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on solving the Schrödinger equation, can provide a wealth of information about the electron distribution and how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept in organic chemistry for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the orbital with the highest energy that contains electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.org

For Methyl 3-(methoxyamino)butanoate, the HOMO would likely be localized on the nitrogen atom of the methoxyamino group due to the presence of lone pair electrons, making this site susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to be centered on the carbonyl carbon of the ester group, which is inherently electrophilic. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com FMO theory can also be applied to predict the outcomes of various reaction types, such as cycloadditions and sigmatropic rearrangements, by analyzing the symmetry of the interacting orbitals. wikipedia.orgimperial.ac.uk

Illustrative Data Table: Hypothetical FMO Properties of this compound Disclaimer: The following data are for illustrative purposes only and are not derived from actual quantum chemical calculations.

| Molecular Orbital | Hypothetical Energy (eV) | Likely Localization |

| HOMO | -9.5 | Nitrogen lone pair |

| LUMO | +1.2 | Carbonyl carbon (C=O) |

| HOMO-LUMO Gap | 10.7 | - |

Electrostatic Potential and Charge Distribution Analysis

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.orgnumberanalytics.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. numberanalytics.com Regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. ucla.eduavogadro.cc Regions of positive electrostatic potential, colored blue, signify electron-deficient areas that are attractive to nucleophiles. ucla.eduavogadro.cc

In the case of this compound, an ESP map would likely show a region of high negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atom, due to their high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon and the protons attached to the carbon backbone would exhibit a positive electrostatic potential. ESP maps are invaluable tools in predicting intermolecular interactions, such as hydrogen bonding, and for understanding a molecule's reactivity patterns. ucsb.edudeeporigin.com

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

Potential Energy Surface Scans for Conformational Isomers

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and performing a geometry optimization at each step while keeping the scanned parameter fixed. qcware.comuni-muenchen.de The resulting plot of energy versus the scanned coordinate reveals the various stable conformations (local minima) and the energy barriers (transition states) that separate them. qcware.com

For this compound, PES scans could be performed by rotating around the C-C and C-N single bonds to identify the most stable conformers. This analysis would provide crucial insights into the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can influence its physical properties and biological activity. Both "relaxed" scans, where other geometric parameters are allowed to optimize, and "frozen" scans, with a rigid geometry, can be employed depending on the desired level of detail. q-chem.comjoaquinbarroso.com

Illustrative Data Table: Hypothetical Conformational Analysis of this compound Disclaimer: The following data are for illustrative purposes only and are not derived from actual quantum chemical calculations.

| Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | +5.2 | Eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Local Minimum) |

| 120° | +4.8 | Eclipsed (Transition State) |

| 180° | +0.5 | Anti (Local Minimum) |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors of the nuclei within a molecule using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, theoretical NMR spectra can be generated. bohrium.comnih.gov These predicted spectra can be invaluable in confirming the structure of a synthesized compound or in identifying unknown substances by comparing the computed shifts with experimental data. nih.govresearchgate.net

For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The accuracy of these predictions can be enhanced by considering the effects of different solvents and by performing a Boltzmann-weighted averaging of the chemical shifts over the various low-energy conformers identified through PES scans. bohrium.comresearchgate.net

Reaction Mechanism Modeling and Catalyst Design

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions and for the rational design of new catalysts. numberanalytics.comucsb.edu By locating the transition states and intermediates along a reaction coordinate, the mechanism of a reaction can be elucidated, and the activation energies can be calculated. smu.eduacs.org This information is crucial for understanding why a reaction proceeds in a certain way and for predicting how changes in the reactants or reaction conditions will affect the outcome. rsc.org

In the context of reactions involving this compound, computational modeling could be used to study its synthesis or its subsequent transformations. For example, the mechanism of its formation from a precursor could be modeled to optimize reaction yields. Furthermore, if this compound were to be used as a substrate in a catalyzed reaction, computational methods could aid in the design of a catalyst that is both highly active and selective. osti.govosti.gov This involves modeling the interaction of the substrate with the catalyst and calculating the energy profile of the catalytic cycle to identify the rate-determining step and opportunities for improvement. rsc.orgcreative-quantum.eu

Transition State Localization and Reaction Pathway Optimization

No published studies were found that computationally model the transition states or optimize the reaction pathways involving this compound. Such research would typically involve quantum mechanical calculations to map out the energy landscapes of potential reactions, identifying the lowest energy routes for its synthesis or transformation.

In Silico Screening for Reaction Condition Optimization

There is no available research on the use of in silico screening to optimize reaction conditions for chemical processes involving this compound. This modern technique utilizes computational methods to rapidly test a large number of virtual catalysts, solvents, and temperature conditions to predict the most efficient setup for a reaction.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Detailed molecular dynamics simulations, which would provide a microscopic view of how this compound behaves in solution and interacts with other molecules, have not been reported in the scientific literature. These simulations are crucial for understanding the compound's properties in a realistic chemical environment.

Given the lack of specific data, no interactive data tables or detailed research findings can be presented.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(methoxyamino)butanoate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions with protective group strategies. For example, tert-butoxycarbonyl (Boc) protection of the amino group (as seen in structurally similar compounds) can prevent side reactions during esterification . Key steps include nucleophilic substitution or coupling reactions in anhydrous solvents like dichloromethane, followed by deprotection using acidic conditions (e.g., HCl/dioxane) . Intermediates are characterized via -NMR and -NMR to confirm regiochemistry and purity, with HRMS used for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural elucidation. -NMR identifies proton environments (e.g., methoxy groups at ~3.3–3.8 ppm, amino protons as broad singlets) , while -NMR confirms carbonyl and methoxy carbons. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, and IR spectroscopy can detect carbonyl stretching (~1700 cm) and N-H vibrations .

Q. How can researchers ensure high purity of this compound during synthesis?

- Methodological Answer : Purification via flash chromatography (using silica gel and gradients of ethyl acetate/hexane) effectively removes unreacted starting materials and byproducts . Recrystallization in solvents like diethyl ether or methanol may further enhance purity. Analytical HPLC with UV detection at 210–254 nm monitors purity, ensuring >95% purity for downstream applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization requires balancing temperature, solvent, and stoichiometry. For example, using anhydrous dichloromethane under nitrogen prevents hydrolysis of sensitive intermediates . Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate esterification. Kinetic studies via in situ FTIR or -NMR track reaction progress, enabling adjustments to reaction time and reagent ratios .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational isomerism or residual solvents. Deuterated solvents (e.g., DMSO-d) and 2D NMR techniques (COSY, HSQC) clarify coupling patterns and carbon-proton correlations . Cross-validation with computational tools (DFT calculations for -NMR chemical shifts) can resolve ambiguities in stereochemistry .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation pathways. Lyophilization or storage in anhydrous solvents (acetonitrile, DMF) at −20°C minimizes hydrolysis of the methoxyamino group . Buffered solutions (pH 6–8) reduce ester hydrolysis, monitored via LC-MS to detect degradation products like 3-(methoxyamino)butanoic acid .

Q. How is this compound utilized in the synthesis of complex heterocycles or peptidomimetics?

- Methodological Answer : The compound serves as a precursor for β-amino ester derivatives, which are key in Ugi reactions or ring-closing metathesis to form pyrrolidines or lactams . Its methoxyamino group can act as a nucleophile in coupling reactions with carbonyl electrophiles (e.g., aldehydes), enabling access to imine-linked frameworks .

Key Notes

- Synthetic Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and low-temperature conditions (−78°C for lithiation steps) .

- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., boronic acids, isothiocyanates) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.